Phenol, isobutylenated

Description

Overview of Isobutylene-Derived Phenolic Compounds in Chemical Science

Isobutylene (B52900), a branched alkene with the formula (CH₃)₂C=CH₂, serves as a key building block for a variety of industrially important chemicals. wikipedia.orggevo.com When reacted with phenols, it forms a range of alkylated phenolic compounds. The substitution of one or more isobutyl groups onto the phenol (B47542) ring alters the parent molecule's steric and electronic properties, leading to a diverse array of applications.

The most common method for synthesizing these compounds is through Friedel-Crafts alkylation, a type of electrophilic aromatic substitution. vulcanchem.com This reaction is typically catalyzed by an acid, with various catalysts being employed to influence the selectivity of the reaction. For instance, the use of certain solid catalysts can favor the formation of specific isomers, such as ortho- or para-substituted phenols. whiterose.ac.uk The reaction can yield mono-, di-, and tri-substituted products depending on the reaction conditions.

Some of the most well-known isobutylene-derived phenolic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which are synthesized through the Friedel-Crafts alkylation of p-cresol (B1678582) and hydroquinone (B1673460) with isobutylene, respectively. wikipedia.orgscientificupdate.com These compounds are widely recognized for their antioxidant properties. Another significant compound is 2,6-di-tert-butylphenol (B90309), a crucial intermediate for antioxidants and light protective agents. wikipedia.orgwhiterose.ac.uk

The properties of isobutylenated phenols are largely dictated by the number and position of the bulky tert-butyl groups. These groups can provide steric hindrance, which is a key factor in their function as antioxidants, as it prevents the approach of radical species. The position of the substituent also influences the acidity of the phenolic hydroxyl group. wikipedia.org

Research Context and Academic Significance of Isobutylenated Phenols

The study of isobutylenated phenols is an active area of research due to their widespread industrial applications and the ongoing need for more efficient and environmentally benign synthesis methods. whiterose.ac.uk A significant portion of academic research focuses on catalysis, aiming to develop catalysts that offer high selectivity for desired isomers while minimizing waste and harsh reaction conditions. whiterose.ac.uk

Solid acid catalysts, such as zeolites and heteropoly acids, have been investigated as alternatives to traditional homogeneous catalysts like aluminum trichloride (B1173362) and sulfuric acid. whiterose.ac.ukgoogle.com These solid catalysts can be more easily separated from the reaction mixture, reducing environmental concerns associated with aqueous waste. whiterose.ac.uk Research has shown that the properties of the catalyst, such as its acidity and pore structure, can be tailored to control the product distribution. whiterose.ac.uk

Mechanistic studies, often employing computational methods like density functional theory (DFT), are also a crucial aspect of the research. researchgate.net These studies provide a molecular-level understanding of the reaction pathways, including the initial formation of phenolic ethers and their subsequent rearrangement to C-alkylated phenols. researchgate.net This fundamental knowledge is vital for optimizing reaction conditions and designing more effective catalysts.

Furthermore, the bulky tert-butyl group is utilized in organic synthesis as a positional protecting group for the reactive ortho and para positions of phenols. scientificupdate.com This allows for controlled regioselectivity in subsequent chemical transformations, with the tert-butyl group being removed later through a retro-Friedel-Crafts reaction. scientificupdate.com

Historical Development of Isobutylene Phenol Research

The history of phenol chemistry dates back to the 19th century, with pure phenol being isolated in 1834. nih.gov The alkylation of phenols has been a subject of investigation for a long time due to the industrial importance of alkylphenols. researchgate.net Early methods for producing isobutylene involved its extraction from oil refinery streams using sulfuric acid, a process patented in the 1940s. acs.org

The development of catalysts for phenol alkylation has been a key focus throughout its history. Early research utilized mineral acids and Lewis acids like aluminum chloride and boron trifluoride. google.com A significant advancement was the use of aluminum phenoxide as a catalyst, which demonstrated high selectivity for ortho-alkylation. google.com

In the latter half of the 20th century, growing environmental awareness spurred research into more sustainable catalytic systems. This led to the investigation and implementation of solid acid catalysts like cation exchange resins and zeolites. scientificupdate.comgoogle.com These catalysts offered advantages in terms of reusability and reduced waste generation. whiterose.ac.uk

More recent research continues to refine these catalytic systems and explore novel synthetic routes. The kinetics of isobutylene absorption in molten phenols using sulfuric acid as a catalyst were studied to understand the reaction mechanism. ias.ac.in The ongoing societal demand for sustainable processes continues to drive innovation in the synthesis and application of isobutylenated phenols. nih.gov

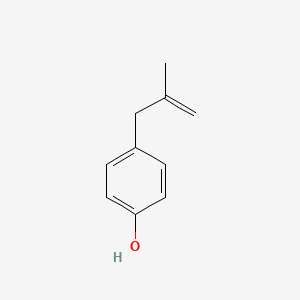

Structure

3D Structure

Properties

CAS No. |

33641-78-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-(2-methylprop-2-enyl)phenol |

InChI |

InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |

InChI Key |

OVBJIGPDFPHEJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of Isobutylenated Phenols

Established Pathways for Isobutylene (B52900) Phenol (B47542) Synthesis

The creation of isobutylenated phenols can be achieved through various synthetic routes, including both multi-step sequences and direct alkylation reactions.

Multi-Step Reaction Sequences for Isobutylenated Phenol Derivatives

In some instances, the synthesis of specific isobutylenated phenol derivatives involves a multi-step approach. This allows for greater control over the final product's structure. udel.eduwalisongo.ac.idsavemyexams.comyoutube.com A general strategy involves the initial synthesis of a phenol with desired functionalities, followed by the introduction of the isobutylene group. savemyexams.comaskthenerd.com For example, a phenol might first be synthesized through methods like the hydrolysis of diazonium salts or the alkali fusion of benzenesulfonic acid. askthenerd.comlibretexts.org Subsequently, this phenol intermediate undergoes alkylation with isobutylene. researchgate.net This step-wise approach is particularly useful when aiming for complex or highly substituted phenol derivatives where direct alkylation of a simple phenol might lead to a mixture of undesired isomers. udel.eduwalisongo.ac.id

Another multi-step pathway can involve the synthesis of a precursor molecule that is later converted to the isobutylenated phenol. For instance, a terphenyl derivative, which can be an intermediate in the synthesis of other organic compounds, can be synthesized in a multi-step process that includes a Diels-Alder reaction. walisongo.ac.id

Alkylation Reactions in the Synthesis of Isobutylenated Phenols

The most direct and common method for synthesizing isobutylenated phenols is through the Friedel-Crafts alkylation of phenol with isobutylene. researchgate.netacademie-sciences.fr This reaction typically employs an acid catalyst to facilitate the electrophilic attack of the isobutylene on the electron-rich phenol ring. researchgate.netontosight.ai The reaction of phenol with isobutylene results in the formation of various isobutylenated products, including mono-, di-, and tri-substituted phenols. acs.org The position of the bulky tert-butyl group on the phenol ring (ortho, para, or meta) is influenced by the reaction conditions and the catalyst used. researchgate.netwhiterose.ac.uk

Precursor Chemistry and Feedstock Considerations in Isobutylene Phenol Production

The primary precursors for the synthesis of isobutylenated phenols are phenol and isobutylene. junyuanpetroleumgroup.com

Phenol can be sourced from both natural and synthetic origins. Natural sources include the distillation of coal tar and crude petroleum. chemicalbook.com Synthetically, a major industrial route is the cumene (B47948) process, where benzene (B151609) is alkylated with propylene (B89431) to form cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide and subsequently rearranged to yield phenol and acetone. libretexts.orgchemicalbook.com

Isobutylene , a branched four-carbon olefin, is a key petrochemical building block. chemicalmarketanalytics.comgevo.com It is primarily produced through the dehydrogenation of isobutane (B21531) or tertiary butyl alcohol (TBA). chemicalmarketanalytics.com Isobutane itself is sourced from refinery streams and natural gas liquids. junyuanpetroleumgroup.com Another significant source of isobutylene is from C4 streams produced during the cracking of hydrocarbons like naphtha and gas oils. google.com These streams, after the removal of butadiene, are known as raffinate-1 and have historically been a primary feedstock for high-purity isobutylene production. google.com More recently, there is growing interest in producing isobutylene from renewable resources through fermentation processes, which could offer a more sustainable feedstock for isobutylenated phenol production. greencarcongress.com

Catalytic Approaches in Isobutylene Phenol Synthesis

A wide range of catalysts can be employed for the alkylation of phenol with isobutylene, each influencing the reaction's efficiency and selectivity.

Homogeneous Catalysts:

Mineral Acids: Concentrated sulfuric acid is a classic catalyst for this reaction. researchgate.netresearchgate.netias.ac.in It promotes the formation of the tert-butyl carbocation from isobutylene, which then alkylates the phenol ring.

Metal Halides: Lewis acids like aluminum chloride can be used, often in Friedel-Crafts type reactions. researchgate.net

Metal Phenoxides: Aluminum phenoxide has been demonstrated to be an effective catalyst, particularly for selective ortho-alkylation. google.com Magnesium phenoxide has also been investigated. google.com

Heterogeneous Catalysts:

Solid Acids: These offer advantages in terms of separation and reusability. whiterose.ac.uk Examples include:

Zeolites: These microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites can effectively catalyze the alkylation. academie-sciences.fr

Silica-Alumina: This solid acid catalyst has been reported to give a high ratio of ortho-to-para-tert-butylphenol. acs.org

Sulfonic Acid Resins: These polymeric materials with sulfonic acid groups can also catalyze the reaction. unive.it

Supported Catalysts: A newer approach involves grafting an aluminum precursor, like aluminum trichloride (B1173362), onto a silica (B1680970) gel support, followed by an exchange with phenol to create a supported aluminum phenolate (B1203915) catalyst. whiterose.ac.uk This catalyst has shown high ortho-selectivity. whiterose.ac.uk

The choice of catalyst significantly impacts the product distribution. For instance, while sulfuric acid can lead to a mixture of isomers, catalysts like aluminum phenoxide or certain solid acids can favor the formation of the ortho-substituted product. whiterose.ac.ukgoogle.com

Reaction Kinetics and Selectivity in Isobutylene Phenol Synthesis

The study of reaction kinetics provides valuable insights into the mechanism and helps in optimizing reaction conditions for desired product selectivity. The alkylation of phenol with isobutylene is a complex process involving multiple parallel and consecutive reactions.

The initial reaction involves the absorption of isobutylene into the molten phenol, which has been found to follow a pseudo-first-order mechanism when catalyzed by sulfuric acid. researchgate.netias.ac.in Initially, both ortho and para substitution occur at comparable rates. researchgate.net However, the reaction is reversible, and over time, the isomer distribution shifts towards the more thermodynamically stable para isomer. researchgate.net

The reaction rate is influenced by several factors, including temperature, catalyst concentration, and reactant ratio. Studies have determined the second-order reaction rate constants for the reaction of isobutylene with various phenolic compounds. For example, the rate constant for the reaction with p-tert-butylphenol at 104°C was found to be 49 ml/g mole/sec. researchgate.netias.ac.in

Selectivity is a crucial aspect, especially when a specific isomer is the desired product. For instance, 2,6-di-tert-butylphenol (B90309) is a valuable antioxidant. whiterose.ac.uk The selectivity towards mono-, di-, or tri-substituted phenols, as well as the regioselectivity (ortho vs. para), can be controlled by adjusting reaction parameters. whiterose.ac.uk Using an excess of phenol can favor the formation of mono-alkylated products. unive.it The choice of catalyst also plays a pivotal role in selectivity. For example, silica gel supported aluminum phenolate catalysts have shown ortho-selectivity for the introduction of the first tert-butyl group. whiterose.ac.uk The selectivity of the second alkylation can be tuned by modifying reaction conditions and catalyst characteristics. whiterose.ac.uk

Green Chemistry Principles and Sustainable Synthesis of Isobutylenated Phenols

Applying the principles of green chemistry to the synthesis of isobutylenated phenols aims to reduce the environmental impact of the process. researchgate.netnih.gov Key areas of focus include:

Use of Renewable Feedstocks: A significant step towards sustainability is the use of bio-based feedstocks. greencarcongress.com Research is ongoing to produce isobutylene from renewable resources like sugars and agricultural waste through fermentation. greencarcongress.com This would reduce the reliance on fossil fuels. greencarcongress.com

Catalyst Selection and Recycling: The use of solid, recyclable catalysts like zeolites and supported metal catalysts is a core green chemistry principle. academie-sciences.frwhiterose.ac.ukacs.org This avoids the use of corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid, thereby minimizing waste generation. whiterose.ac.ukresearchgate.net

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy consumption. acs.org While some alkylation reactions require elevated temperatures, the development of more active catalysts could lower these energy requirements. acs.orggoogle.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct alkylation reactions generally have good atom economy.

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.govacs.org While some syntheses of isobutylenated phenols are performed in solvents, others are conducted in molten phenol, which acts as both a reactant and a solvent. researchgate.netias.ac.in

Recent research has explored greener protocols for phenol synthesis in general, such as using aqueous hydrogen peroxide as an oxidant and conducting reactions in more environmentally benign solvents like ethanol. rsc.org While not specific to isobutylenated phenols, these developments point towards future possibilities for more sustainable manufacturing processes.

Applications of Isobutylenated Phenols in Advanced Materials and Chemical Synthesis

Isobutylenated Phenols in Polymer and Resin Systems

Isobutylenated phenols are crucial additives in the polymer and resin industries, primarily functioning as antioxidants and stabilizers. ontosight.aiontosight.ai Their principal role is to inhibit the degradation of polymeric materials caused by oxidative processes, which can be initiated by heat, light, and mechanical stress. vinatiorganics.comspecialchem.com

Antioxidant Mechanism:

The antioxidant activity of isobutylenated phenols stems from the hydroxyl (-OH) group on the phenol (B47542) ring. nih.gov This group can donate a hydrogen atom to neutralize free radicals, which are highly reactive species that initiate the chain reactions leading to polymer degradation. vinatiorganics.comnih.gov The presence of bulky isobutyl groups, particularly at the ortho positions relative to the hydroxyl group, creates steric hindrance. vinatiorganics.commdpi.com This steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from participating in further detrimental reactions and allowing it to effectively terminate the oxidative chain. mdpi.compartinchem.com

Key applications in polymer and resin systems include:

Thermal Stabilization: During high-temperature processing and end-use, polymers can undergo thermal degradation, leading to a decrease in mechanical properties. vinatiorganics.com Isobutylenated phenols act as thermal stabilizers by interrupting these degradation pathways. vinatiorganics.com

UV Stabilization: Exposure to ultraviolet (UV) radiation can cause photo-oxidation in polymers, resulting in discoloration, brittleness, and cracking. vinatiorganics.com Isobutylenated phenols help to counteract this by quenching the free radicals generated by UV exposure. vinatiorganics.com

Enhanced Durability: By preventing oxidative degradation, these additives help maintain the molecular weight, structural integrity, and mechanical properties of polymers like polyethylene, polypropylene, PVC, and polystyrene, as well as various resins used in adhesives and coatings. ontosight.aivinatiorganics.comvinatiorganics.com They are also used to protect the elasticity and resilience of rubber products. vinatiorganics.com

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

While direct applications in pharmaceuticals are less common, isobutylenated phenols, particularly sterically hindered phenols like butylated hydroxytoluene (BHT), serve as important starting materials and intermediates in the synthesis of more complex molecules with biological activity. nih.govnih.gov

In Pharmaceutical Synthesis:

The phenolic structure is a key building block for various therapeutic agents. firsthope.co.in The isobutyl groups can be used to protect the reactive hydroxyl group during multi-step syntheses or to modify the solubility and pharmacokinetic properties of the final drug molecule. mdpi.com For instance, derivatives of 2,6-di-tert-butylphenol (B90309) have been synthesized and investigated for their anti-inflammatory properties. nih.gov

In Agrochemical Synthesis:

The synthesis of certain pesticides and herbicides involves intermediates derived from alkylated phenols. The specific structure of the isobutylenated phenol can influence the efficacy and selectivity of the final agrochemical product.

Formulation Science and Performance Enhancement in Industrial Applications

Isobutylenated phenols and their derivatives are widely used to enhance the performance and extend the lifespan of various industrial products. ontosight.aiontosight.ai

Key industrial applications include:

Lubricants and Greases: They are added to lubricating oils and greases to improve thermal stability and provide antioxidant and anti-wear protection. vinatiorganics.comontosight.aiepa.gov Phenol, isobutylenated, phosphate (B84403) (3:1) is a specific derivative noted for its resistance to oxidation and its function as an anti-wear additive. cymitquimica.com

Fuel Additives: These compounds act as stabilizers in fuels, preventing the formation of gums and deposits that can impair engine performance. ontosight.aivinatiorganics.comontosight.ai 2,4,6-Tris(tert-butyl)phenol is a known fuel additive. electronics.orgsgs.com

Rubber Manufacturing: Isobutylenated phenols are incorporated into rubber formulations to protect against oxidation-induced cracking and loss of elasticity, ensuring the durability of products like tires and hoses. vinatiorganics.com They are used in the production of synthetic rubbers like styrene-butadiene rubber (SBR). sibur-int.com

Plastics and Resins: As mentioned earlier, they are essential for the stability of plastics and are also used as plasticizers to improve flexibility. ontosight.aicymitquimica.com

Structure-Property Relationships Governing Application Performance

The effectiveness of isobutylenated phenols in their various applications is directly governed by their molecular structure.

| Structural Feature | Influence on Properties | Application Relevance |

| Number and Position of Isobutyl Groups | The degree and position of alkylation affect the steric hindrance around the hydroxyl group. Ortho-substitution is particularly effective for antioxidant activity. mdpi.comresearchgate.net | Higher steric hindrance enhances antioxidant efficiency in polymers and lubricants by stabilizing the phenoxy radical. vinatiorganics.commdpi.com |

| Steric Hindrance | Bulky isobutyl groups physically obstruct the approach of other molecules to the hydroxyl group, influencing reactivity. nih.govmdpi.comwikipedia.org | This is the key to their function as antioxidants, preventing unwanted side reactions. vinatiorganics.com It can slow down desired reactions if not properly considered in synthesis. nih.gov |

| Electronic Effects | The isobutyl group is an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group, affecting its reactivity and antioxidant potential. mdpi.com | This electronic effect helps to stabilize the phenol molecule and the resulting phenoxy radical, contributing to its antioxidant efficacy. mdpi.com |

| Hydrophobicity | The alkyl groups impart a hydrophobic (non-polar) character to the molecule. mdpi.com | This increases their solubility in non-polar environments such as oils, plastics, and fuels, which is crucial for their function as additives in these materials. mdpi.com |

Research Findings on Structure-Activity:

Studies have shown that the antioxidant activity is significantly influenced by the nature and position of substituents on the phenol ring. semanticscholar.orgrsc.org

The presence of two tert-butyl groups flanking the hydroxyl group (a hindered phenol) is a common structural feature in potent antioxidants. nih.gov

The antioxidant effectiveness is dependent on the hydrogen atom donating ability of the phenolic hydroxyl group, which is modulated by the electronic and steric effects of the isobutyl substituents. nih.gov

Environmental Fate, Transport, and Transformation of Isobutylenated Phenols

Environmental Release and Distribution Mechanisms

The release of isobutylenated phenols into the environment is primarily linked to their industrial production and use. They serve as intermediates in the synthesis of other chemicals, such as phenolic and polycarbonate resins, and are used as antioxidants in products like plastics, rubber, and fuels. nih.govoecd.orgpjoes.com Consequently, environmental release can occur from industrial effluents during manufacturing and processing, as well as from the use and disposal of consumer and industrial products containing these compounds. toxicslink.orgresearchgate.net

Once released, their distribution across different environmental compartments (air, water, soil, and sediment) is governed by their physicochemical properties. A generic fugacity model (Mackay level III) for p-tert-butylphenol predicts that it will be primarily distributed to water. oecd.org Similarly, for the broader category of "Phenol, isobutylenated," a release to water is expected to result in a distribution of 79.1% into the water compartment, 18.9% into the air, 1.3% into sediment, and 0.7% into soil. service.gov.uk For 2,6-Di-tert-butyl-hydroxytotulene (BHT), simulations also indicate it is mainly distributed in the liquid phase. nih.govresearchgate.net The primary routes of human and environmental exposure are through industrial discharges, hazardous waste sites, and the use of products containing these phenols. toxicslink.org

Degradation Pathways of Isobutylenated Phenols in Environmental Compartments

Isobutylenated phenols can be degraded in the environment through various processes, including photodegradation, abiotic transformation, and biodegradation.

In the atmosphere, the primary degradation pathway for phenolic compounds is reaction with photochemically produced hydroxyl (•OH) radicals. mdpi.comoecd.org For "this compound," the estimated half-life for this indirect photolysis in the atmosphere is approximately 3.16 hours. service.gov.uk The rate of direct photolysis, where the molecule itself absorbs light, depends on the presence of a chromophore structure that can be photoexcited. mdpi.com

In the aquatic environment, photodegradation also plays a role. Studies on 4-tert-butylphenol (B1678320) (4-t-BP) have shown that it can undergo direct photolysis, as well as indirect photolysis via reaction with •OH radicals. researchgate.net The major degradation products identified from the direct photolysis of 4-t-BP include 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. researchgate.net When oxidation by •OH radicals is the dominant pathway, the products include 4-tert-butylcatechol and hydroquinone (B1673460). researchgate.net The degradation process involves the addition of a hydroxyl group to the benzene (B151609) ring, followed by potential ring cleavage. researchgate.netresearchgate.net

Table 1: Photodegradation Data for Isobutylenated Phenols

| Compound | Compartment | Process | Half-life / Rate Constant | Reference |

|---|---|---|---|---|

| Phenol (B47542), isobutylenated | Air | Indirect photolysis (reaction with •OH radicals) | 3.16 hours (calculated) | service.gov.uk |

| Substituted Phenols | Atmospheric Aqueous Phase | Reaction with •OH radicals | kOH in the range of 109–1010 L mol−1 s−1 | mdpi.com |

| 4-tert-Butylphenol (4-t-BP) | Water | Direct and Indirect Photolysis | Degradation products include 4-tert-butylcatechol, hydroquinone, and dimers. | researchgate.net |

Abiotic transformation processes, other than photodegradation, can contribute to the environmental fate of chemicals. For isobutylenated phenols, hydrolysis—the reaction with water—is not considered a significant degradation pathway. An OECD guideline study on "this compound" demonstrated that the substance is stable in water at environmentally relevant pH values of 4, 7, and 9. service.gov.uk Similarly, studies on the related compound, isopropylated triphenyl phosphate (B84403) (IPTPP), show that hydrolysis is not an important environmental fate process, with half-lives greater than one year at pH 4 and 7. nih.govwa.gov

While reaction with hydroxyl radicals is the most important photochemical process for most organic chemicals in the troposphere, reactions with other species like ozone can occur, particularly for phenols. oecd.org However, this is generally considered a secondary pathway compared to •OH radical reactions. oecd.org

Biodegradation is a key process in the removal of phenolic compounds from the environment, carried out by a variety of microorganisms. cdc.gov

Several bacterial strains have been identified that can degrade specific isobutylenated phenols. Pseudomonas aeruginosa san ai has been shown to efficiently degrade 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). rsc.org This strain can achieve complete degradation of lower concentrations (2 and 10 mg/L) within 7 days and shows high degradation efficiency over a wide pH range (5-8). rsc.org

Strains of Sphingobium fuliginis isolated from rhizosphere sediment have demonstrated the ability to use 4-tert-butylphenol as a sole source of carbon and energy. nih.govnih.gov The proposed degradation pathway for Sphingobium fuliginis TIK-1 involves the initial hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol. nih.gov This is followed by ring cleavage via a meta-cleavage pathway, a common route for the breakdown of aromatic compounds. nih.govnih.gov This particular strain can also degrade a wide range of other 4-alkylphenols. nih.gov This degradation pathway is notably different from others as it does not seem to be influenced by the chemical structure that binds the two phenolic rings in bisphenol compounds. nih.gov

Abiotic Transformation Processes, including Hydrolysis in Aquatic Systems

Environmental Mobility and Partitioning Behavior

The environmental mobility of isobutylenated phenols is largely determined by their tendency to partition between different environmental phases, such as water, soil, and organic matter. This behavior is quantified by partitioning coefficients like the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). wikipedia.orgecetoc.orgchemsafetypro.com

A higher Kow value indicates greater lipophilicity (fat-solubility) and a tendency to accumulate in fatty tissues of organisms and partition to organic matter in soil and sediment. wikipedia.org The soil adsorption coefficient (Koc) measures the mobility of a substance in soil; a high Koc value indicates strong adsorption to soil and organic matter, resulting in low mobility. chemsafetypro.com

For p-tert-butylphenol, a log Kow of 3.29 has been reported, indicating it is moderately bioaccumulative. oecd.org For the related mixture "Phenol, isopropylated, phosphate (3:1)," a log Koc range of 3.43 to 3.93 suggests it will adsorb to suspended solids and sediment. wa.gov In general, the alkylation of the phenol structure increases its hydrophobicity compared to phenol itself, leading to greater partitioning to organic phases. ccme.ca

Table 2: Partitioning Behavior of Isobutylenated Phenols and Related Compounds

| Compound | Partition Coefficient | Value | Implication | Reference |

|---|---|---|---|---|

| p-tert-Butylphenol | log Kow | 3.29 | Moderately bioaccumulative potential. | oecd.org |

| Phenol, isopropylated, phosphate (3:1) | log Koc | 3.43 - 3.93 | Expected to adsorb to suspended solids and sediment; low mobility. | wa.gov |

| Butylated Hydroxytoluene (BHT) | log Kow | 5.1 | Moderate to high bioaccumulation potential. |

Environmental Occurrence and Exposure Pathway Research

Despite their use in various products, there is limited information available on the environmental occurrence of many specific isobutylenated phenols. service.gov.uk However, monitoring studies have detected some of these compounds and related alkylphenols in various environmental matrices.

Phenolic compounds, in general, are often detected in surface water due to industrial and municipal discharges. pjoes.com For example, 4-tert-butylphenol has been found in the surface water of major river basins. Studies in the Pearl River Estuary in China detected 4-tert-butylphenol concentrations ranging from 1.20 ng/L to 3,352.86 ng/L.

Monitoring for related compounds provides further insight. Isopropylated triphenyl phosphate (IPTPP), a flame retardant mixture, has been found in sediments in industrial areas in North America at concentrations up to several mg/kg. service.gov.uk Butylated hydroxytoluene (BHT), a common antioxidant, and its degradation products have been detected in German river water at concentrations up to 791 ng/L and in sewage treatment plant effluent and sludge.

The primary exposure pathways are linked to releases from manufacturing facilities and the widespread use of products containing these additives. toxicslink.org This can lead to their presence in wastewater, surface water, and sediments. researchgate.net People living near industrial facilities or hazardous waste sites may have a higher potential for exposure. toxicslink.org

Analytical Chemistry of Isobutylenated Phenols: Methodologies and Characterization

Chromatographic Techniques for Analysis of Isobutylenated Phenols

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the separation and identification of isobutylenated phenols from complex mixtures.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely adopted and powerful technique for the analysis of volatile and semi-volatile compounds like isobutylenated phenols. matec-conferences.org This method offers high sensitivity and selectivity, allowing for the detection of these compounds at trace levels. matec-conferences.org In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its identification and quantification. nih.govoiv.int

For instance, a study on the analysis of phenols in mainstream cigarette smoke highlighted the development of a new GC/MS technique capable of measuring 24 individual phenolic compounds. nih.gov This method demonstrated comparable accuracy and precision to established high-performance liquid chromatography (HPLC) techniques but with the advantage of analyzing a larger number of phenols simultaneously and eliminating potential interferences. nih.gov The use of derivatization, such as silylation or acetylation, can improve the thermal stability and spectrometric response of phenolic compounds, further enhancing the performance of GC-MS analysis. mdpi.com

Table 1: Example GC-MS Parameters for Phenol (B47542) Analysis

| Parameter | Condition |

| Column | 5MS UI 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 260 °C (splitless mode) |

| Oven Program | 50°C, then 10 °C/min up to 300 °C, hold for 3 minutes |

| Transfer Line Temperature | 300°C |

| Ion Source Temperature | 250 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

This table presents a generalized set of parameters and may require optimization based on the specific isobutylenated phenol and sample matrix.

Advanced Separation Techniques for Phenolic Compounds

Beyond conventional GC-MS, other advanced separation techniques have been developed to enhance the analysis of phenolic compounds. High-performance liquid chromatography (HPLC) is a versatile technique often used for the separation of less volatile or thermally labile phenolic compounds. researchgate.netchromatographyonline.commdpi.com When coupled with detectors like mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), it provides high sensitivity and specificity for the analysis of phenols in complex matrices like groundwater. mdpi.com

Capillary electrophoresis (CE) is another powerful separation technique that offers high efficiency and short analysis times. researchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied to the separation of various phenolic compounds. researchgate.net The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities for the identification of these compounds in complex samples. researchgate.net

Spectroscopic Characterization Methods

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule. For phenolic compounds, the O-H stretching vibration is a key indicator. dergipark.org.trresearchgate.net The position and shape of this band can provide insights into hydrogen bonding and the molecular environment.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by phenolic compounds is related to the presence of the aromatic ring and its substituents. nih.gov

NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for determining the precise arrangement of atoms within a molecule. researchgate.net It provides detailed information about the chemical environment of each proton and carbon atom, which is crucial for the unambiguous identification of different isomers of isobutylenated phenols.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of isobutylenated phenols in complex matrices such as environmental samples (water, soil) and materials (plastics, oils) often requires extensive sample preparation to remove interfering substances and concentrate the analytes of interest. chromatographyonline.comnih.gov The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the target analytes. chromatographyonline.com

Commonly used extraction techniques include:

Liquid-liquid extraction (LLE): This classic technique involves partitioning the analytes between two immiscible liquid phases. hebmu.edu.cn

Solid-phase extraction (SPE): SPE is a widely used technique for preconcentrating analytes and removing matrix interferences. chromatographyonline.comhebmu.edu.cn It utilizes a solid sorbent to selectively retain the analytes, which are then eluted with a suitable solvent.

Solid-phase microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. chromatographyonline.com It is particularly useful for the analysis of volatile and semi-volatile compounds in both liquid and gas phases.

The efficiency of the extraction process is influenced by several factors, including the choice of solvent, pH, and temperature. hebmu.edu.cn For complex samples, a multi-step cleanup procedure may be necessary to achieve the desired level of purity before instrumental analysis. chromatographyonline.comnih.gov

Quantitative Analysis and Detection Limits in Environmental and Material Samples

Accurate quantification of isobutylenated phenols is essential for assessing their environmental impact and ensuring compliance with regulatory limits. The development of sensitive analytical methods allows for the detection of these compounds at very low concentrations.

The method detection limit (MDL) is a key performance characteristic of an analytical method, representing the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov For phenolic compounds, MDLs can vary significantly depending on the analytical technique, the specific compound, and the complexity of the sample matrix. epa.gov

For example, a study using solid-phase microextraction (SPME) coupled with HPLC and UV detection reported limits of detection (LOD) for various alkylphenols in the range of 0.17 to 1.33 ng/mL in water samples. researchgate.net Another method for analyzing phenols in municipal and industrial discharges using GC with a flame ionization detector (FID) reported MDLs for various phenols. epa.gov The use of an electron capture detector (ECD) after derivatization can further improve detection limits for certain phenols. epa.gov In some cases, measured concentrations of alkylphenols in environmental samples have been found to be below or slightly above the limit of detection, which was reported as 0.2 µg/kg wet weight in one study. service.gov.uk

Table 2: Detection Limits for Selected Phenols using Different Analytical Techniques

| Compound | Analytical Method | Matrix | Detection Limit |

| 4-tert-butylphenol (B1678320) (4-TBP) | SPME-HPLC-UV | River water | 1.33 ng/mL researchgate.net |

| 4-tert-amylphenol (4-TAP) | SPME-HPLC-UV | River water | 0.78 ng/mL researchgate.net |

| 4-cumylphenol (4-CP) | SPME-HPLC-UV | River water | 0.89 ng/mL researchgate.net |

| 3-tert-butylphenol (3-TBP) | SPME-HPLC-UV | River water | 0.17 ng/mL researchgate.net |

| Various Phenols | GC-FID | Wastewater | Varies by compound epa.gov |

| Various Phenols | GC-ECD (after derivatization) | Wastewater | Varies by compound epa.gov |

This table provides examples of reported detection limits and is not an exhaustive list.

Regulatory Science and Policy Perspectives on Isobutylenated Phenols

Chemical Substance Inventories and Listing Status

"Phenol, isobutylenated," and its related compounds are subject to regulation and monitoring under various national and international chemical substance inventories. These inventories are critical for tracking the manufacture, import, and use of chemical substances, forming the foundation of regulatory oversight.

A key identifier for these substances is the Chemical Abstracts Service (CAS) number. For instance, "this compound, phosphate (B84403) (3:1)" is identified by CAS No. 68937-40-6. europa.eu Another related substance, "this compound methylstyrenated," has the CAS No. 68457-74-9. epa.gov

In the United States , these substances are listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory. epa.govecfr.gov This listing indicates that the chemicals are in commerce in the U.S. The TSCA inventory is a list of all existing chemical substances manufactured, processed, or imported in the U.S. ecfr.gov Specifically, "this compound methylstyrenated" is noted as an active commercial substance in the TSCA Inventory. epa.govcanada.ca Similarly, "this compound, phosphate (3:1)" is also listed under TSCA. nih.gov The U.S. Environmental Protection Agency (EPA) uses this inventory to assess and manage potential risks posed by chemicals. nih.govepa.gov

In the European Union , isobutylenated phenols are regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. "this compound, phosphate (3:1)" is registered under REACH. europa.eurocol.compcc.eu This registration requires companies to provide data on the properties and uses of their substances and to assess potential risks. The European Chemicals Agency (ECHA) manages the REACH database and provides public access to information on registered substances. europa.eu According to notifications provided by companies to ECHA, this substance is classified as very toxic to aquatic life with long-lasting effects. europa.eu

In Canada , substituted phenols are addressed under the Chemicals Management Plan (CMP). nih.gov A draft screening assessment of a group of substituted phenols, which includes related substances, has been conducted by Environment and Climate Change Canada and Health Canada. canada.cacanada.ca

Other countries and regions also list isobutylenated phenols in their chemical inventories. These include:

Australia: Australian Inventory of Industrial Chemicals (AIIC). nih.govpcc.eupcc.eu

China: Inventory of Existing Chemical Substances in China (IECSC). pcc.eupcc.euchemradar.com

New Zealand: New Zealand Inventory of Chemicals (NZIoC). nih.govpcc.eupcc.eu

Philippines: Philippine Inventory of Chemicals and Chemical Substances (PICCS). pcc.eupcc.eu

South Korea: K-REACH. pcc.eupcc.eu

Taiwan: Taiwan Chemical Substance Inventory (TCSI). pcc.eupcc.eu

The listing of these substances across multiple international inventories highlights their global use and the widespread regulatory attention they receive.

Interactive Data Table: International Inventory Status of Isobutylenated Phenols

| Regulatory Jurisdiction | Inventory/Regulation | Substance Name | CAS Number | Status |

| United States | TSCA | Phenol (B47542), isobutylenated methylstyrenated | 68457-74-9 | Active epa.govcanada.ca |

| United States | TSCA | This compound, phosphate (3:1) | 68937-40-6 | Listed nih.gov |

| European Union | REACH | This compound, phosphate (3:1) | 68937-40-6 | Registered europa.eupcc.eu |

| Canada | CMP | Substituted Phenols Group | Various | Under Assessment canada.cacanada.ca |

| Australia | AIIC | This compound, phosphate (3:1) | 68937-40-6 | Listed pcc.eupcc.eu |

| China | IECSC | This compound, phosphate (3:1) | 68937-40-6 | Listed pcc.eupcc.euchemradar.com |

| New Zealand | NZIoC | This compound, phosphate (3:1) | 68937-40-6 | Listed pcc.eupcc.eu |

| Philippines | PICCS | This compound, phosphate (3:1) | 68937-40-6 | Listed pcc.eupcc.eu |

| South Korea | K-REACH | This compound, phosphate (3:1) | 68937-40-6 | Pre-registered pcc.eupcc.eu |

| Taiwan | TCSI | This compound, phosphate (3:1) | 68937-40-6 | Listed pcc.eupcc.eu |

Risk Assessment Frameworks for Substituted Phenols

Regulatory agencies employ various risk assessment frameworks to evaluate the potential hazards of substituted phenols to human health and the environment. These frameworks generally involve a systematic process of hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.govoecd.org

In the United States , the EPA utilizes frameworks under TSCA to evaluate existing chemicals. nih.gov This includes prioritizing chemicals for risk evaluation and, when warranted, implementing risk management actions. nih.govepa.gov For categories like alkylphenols, the EPA has conducted screening-level hazard characterizations, which summarize available data on physical-chemical properties, and potential human health and environmental hazards. regulations.gov For certain persistent, bioaccumulative, and toxic (PBT) chemicals, including some substituted phenols, TSCA mandates expedited regulatory action. epa.govfederalregister.govz2data.com

Canada's Chemicals Management Plan (CMP) provides another example of a comprehensive risk assessment framework. nih.gov The CMP assesses substances based on their potential to cause harm to human health or the environment. canada.cacanada.ca A key feature is the categorization of substances to identify those requiring further assessment. The assessment of substituted phenols under the CMP involves evaluating multiple lines of evidence, including data on persistence, bioaccumulation, and toxicity. canada.cacanada.ca

The European Union's REACH regulation establishes a detailed framework for chemical risk assessment. oecd.org Manufacturers and importers are required to generate data for their substances and perform a chemical safety assessment for substances produced or imported in quantities of 10 tonnes or more per year. This assessment must address risks to human health and the environment and identify appropriate risk management measures. oecd.org The European Chemicals Agency (ECHA) reviews the information and can initiate further evaluation or restriction processes. europa.eu

A common approach in these frameworks is the use of integrated strategies that combine data from various sources, including traditional in vivo studies and newer in vitro and in silico methods (New Approach Methodologies or NAMs). nih.gov This integrated approach to testing and assessment (IATA) allows for a more efficient and evidence-based evaluation, particularly for data-poor substances. nih.gov For example, a case study by Health Canada and the US EPA on a group of substituted phenols demonstrated the use of an IATA to predict estrogen receptor activation. nih.gov

These frameworks are continuously evolving to incorporate new scientific knowledge and methodologies to better protect human health and the environment. nih.gov

Regulatory Compliance and Management Strategies

Ensuring compliance with the regulations governing isobutylenated phenols requires a multifaceted approach from manufacturers, importers, and downstream users. A core component of this is adhering to the specific requirements of regulatory frameworks like TSCA in the U.S. and REACH in the EU. z2data.comsymmetric.events

Under TSCA, companies are obligated to provide the EPA with information on the production, use, and potential risks of their chemicals. ecfr.gov For certain chemicals identified as PBTs, such as some isopropylated phenols, the EPA has implemented specific risk management rules. federalregister.govsgs.com These rules can include prohibitions or restrictions on manufacturing, processing, and distribution. federalregister.gov For example, the final rule for Phenol, Isopropylated Phosphate (3:1) (PIP 3:1) prohibits its processing and distribution for most uses, with some exceptions and phased-in compliance dates. epa.govfederalregister.govfederalregister.gov Compliance strategies for affected companies may involve reformulating products to substitute the restricted chemical with a safer alternative. z2data.com

In the EU, compliance with REACH involves registering substances with ECHA, which includes submitting a technical dossier with data on the substance's properties and a chemical safety report for substances manufactured or imported in higher volumes. europa.euoecd.org Companies must also communicate information on safe use down the supply chain. If a substance is identified as a Substance of Very High Concern (SVHC), it may become subject to authorization, requiring companies to apply for permission for specific uses. lgcstandards.com

Effective management strategies for regulatory compliance often include:

Proactive Monitoring: Staying informed about changes in regulations and the listing status of chemicals in various jurisdictions.

Supply Chain Communication: Ensuring that information regarding chemical composition and regulatory requirements is effectively communicated throughout the supply chain. z2data.com

Lifecycle Management: Implementing a comprehensive approach to managing a chemical from its development and manufacturing through to its use and disposal, ensuring compliance at each stage. symmetric.events

Development of Safer Alternatives: Investing in research and development to find and qualify alternative substances that have a better environmental and health profile. canada.ca

For isobutylenated phenols, which are often used as additives in industrial applications, management strategies also involve implementing engineering controls and personal protective equipment (PPE) to minimize worker exposure during manufacturing and processing. chevron.comepa.gov Additionally, companies must manage waste and releases to the environment in accordance with local and national regulations. rocol.comchevron.com

International and National Regulatory Harmonization Efforts

The global nature of the chemical industry has led to significant efforts to harmonize regulatory requirements for chemicals like isobutylenated phenols across different countries and regions. fda.govbiobostonconsulting.com Harmonization aims to streamline the regulatory process, reduce the need for duplicative testing, and ensure a consistent level of protection for human health and the environment. fda.govbiobostonconsulting.com

Key international bodies and initiatives driving harmonization include:

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH): While focused on pharmaceuticals, the principles and models developed by ICH for harmonizing scientific and technical aspects of drug registration have influenced broader chemical regulation. fda.gov

The Organisation for Economic Co-operation and Development (OECD): The OECD plays a crucial role in developing and harmonizing methods for chemical testing and assessment. Its Test Guidelines are internationally accepted as standard methods for assessing the safety of chemicals.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS): The GHS provides a common and coherent approach to classifying chemicals and communicating hazard information on labels and safety data sheets. Its adoption worldwide promotes consistency in hazard communication for substances like isobutylenated phenols.

The Pharmaceutical Inspection Co-operation Scheme (PIC/S): This initiative focuses on harmonizing Good Manufacturing Practice (GMP) standards, which is relevant for ensuring the quality and safety of chemical production. biobostonconsulting.com

These international efforts are complemented by regional and bilateral cooperation. For instance, the Pan American Network on Drug Regulatory Harmonization (PANDRH) works to align regulatory requirements in the Americas. paho.org Similarly, regulatory authorities in the EU, US, Canada, and other regions often collaborate and share information on chemical assessments. nih.gov

The process of regulatory "convergence" is a key aspect of harmonization, where national regulations become more aligned over time as authorities adopt similar technical guidance, standards, and scientific principles. This alignment facilitates work-sharing and collaborative reviews of chemicals among different regulatory agencies, leading to more efficient and timely decision-making. For the chemical industry, this reduces administrative burdens and costs associated with complying with multiple, divergent regulatory systems. biobostonconsulting.com

Emerging Research Frontiers in Isobutylenated Phenol Chemistry

Novel Synthetic Approaches and Catalytic Innovations

The synthesis of isobutylenated phenols has traditionally relied on Friedel-Crafts alkylation, a process that often requires harsh acid catalysts. ontosight.ai Modern research, however, is focused on developing more benign and efficient synthetic routes.

One promising area is the exploration of novel catalyst systems . Researchers are moving beyond traditional Lewis and Brønsted acids to heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. researchgate.net For instance, the use of zeolite catalysts in the alkylation of phenols with alcohols like isopropanol (B130326) is being investigated to improve selectivity and reduce waste. researchgate.netuct.ac.za Furthermore, innovations in catalyst design, such as the development of nanocatalysts and supported catalysts, are showing potential for enhancing reaction rates and controlling product distribution. ijsrst.com The use of reusable acidic molecular sieve catalysts has been shown to significantly shorten reaction times and achieve high conversion and selectivity rates with minimal waste. google.com

Another key development is the focus on ortho-selective alkylation . The position of the isobutyl group on the phenol (B47542) ring significantly influences the compound's properties. Processes utilizing phenoxide catalysts, such as aluminum phenoxide, have demonstrated the ability to direct alkylation specifically to the ortho position, leading to the synthesis of pure isomers that were previously difficult to obtain. google.com This level of control is crucial for producing isobutylenated phenols with optimized performance for specific applications.

Flow chemistry is also emerging as a powerful tool for the synthesis of phenols. Streamlined flow procedures that combine multiple reaction steps, such as silane (B1218182) activation and oxidation, minimize the handling of intermediates and significantly reduce reaction times, offering a more efficient and scalable alternative to traditional batch processes. organic-chemistry.org

Recent advancements in catalytic ozonation, particularly using titanium dioxide (TiO2) nanoparticles in packed bubble column reactors, have shown remarkable efficiency in phenol degradation. proakademia.eu This technology could be adapted for selective hydroxylation reactions in the synthesis of functionalized phenols.

Development of Sustainable and Bio-Derived Isobutylenated Phenols

The chemical industry's shift towards sustainability is profoundly influencing the production of isobutylenated phenols. A major focus is the replacement of petroleum-based feedstocks with renewable resources. transparencymarketresearch.com

Lignin (B12514952) , a complex aromatic biopolymer and a major component of lignocellulosic biomass, is a prime candidate for producing bio-based phenols. mdpi.comresearchgate.net Lignin is the second most abundant natural polymer and is generated in vast quantities as a byproduct of the paper and biofuel industries. transparencymarketresearch.comresearchgate.net Through various depolymerization techniques like pyrolysis and hydrolysis, lignin can be broken down into a mixture of phenolic compounds that can serve as precursors for isobutylenated phenols. researchgate.net Research is actively exploring efficient methods to extract and convert these lignin-derived phenols. researchgate.net

The development of bio-based phenol resins is a significant step towards greener alternatives to conventional phenol-formaldehyde resins. Studies have shown that lignin-based phenolic resins can exhibit superior bonding strength compared to their industrial counterparts, with the added benefit of releasing negligible amounts of free phenols. researchgate.net

Companies are also investing in the production of bio-attributed phenols using a mass balance approach. adhesivesmag.com This method involves mixing renewable and recycled feedstocks with traditional fossil fuel-based materials to create products with a lower carbon footprint. adhesivesmag.com Certifications from bodies like the International Sustainability & Carbon Certification (ISCC Plus) and The Roundtable on Sustainable Biomaterials (RSB) validate the substitution of fossil feedstocks, ensuring the sustainability claims of these products. adhesivesmag.com

The overarching goal is to create a more circular economy for phenolic compounds, reducing reliance on finite resources and minimizing environmental impact. adhesivesmag.comanu.edu.au

Advanced Analytical Tools for Speciation and Metabolite Identification

Understanding the precise chemical composition and metabolic fate of isobutylenated phenols is crucial for both application performance and environmental assessment. Advanced analytical techniques are providing researchers with the tools to achieve this with unprecedented detail.

For the speciation of isobutylenated phenols and their derivatives, hyphenated chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the workhorses for separating and identifying individual isomers and related compounds in complex mixtures. nih.govmdpi.com Techniques like HPLC-UV are widely used for the analysis of phenolic compounds. nih.gov For enhanced sensitivity and structural elucidation, tandem mass spectrometry (MS-MS) and high-resolution mass spectrometry (HRMS) are employed. mdpi.com Capillary electrophoresis (CE) is another powerful separation technique that offers high efficiency and is increasingly used for the analysis of phenolic compounds. researchgate.netjfda-online.com

Metabolite identification is critical for understanding the biological activity and potential impacts of isobutylenated phenols. Metabolomics, the large-scale study of small molecules, plays a key role here. nih.gov Ultra-high-performance liquid chromatography coupled with triple-quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) is a highly sensitive method used for the targeted analysis of phenolic metabolites in biological samples like milk, plasma, and urine. nih.govmdpi.com These studies have identified a diverse range of metabolites, including those produced by gut microbiota. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another key technique that, often in conjunction with MS, provides detailed structural information for the unambiguous identification of metabolites. nih.gov

The following table summarizes some of the key analytical techniques used in the study of isobutylenated phenols:

| Analytical Technique | Application | Key Advantages |

| HPLC-UV/MS | Speciation and quantification of phenolic compounds. nih.govmdpi.com | Robust, widely available, good for quantification. MS provides structural information. nih.govmdpi.com |

| GC-MS | Analysis of volatile and semi-volatile phenolic compounds. mdpi.com | Excellent separation for complex mixtures, established libraries for identification. mdpi.com |

| UHPLC-QqQ-MS/MS | Targeted analysis of known metabolites. mdpi.com | High sensitivity and specificity, ideal for quantification in biological matrices. mdpi.com |

| HRMS (e.g., Q-TOF) | Non-targeted analysis and identification of unknown compounds. nih.gov | Accurate mass measurements for elemental composition determination. nih.gov |

| Capillary Electrophoresis (CE) | Separation of charged phenolic species. researchgate.net | High separation efficiency, low sample and reagent consumption. researchgate.netjfda-online.com |

| NMR Spectroscopy | Unambiguous structural elucidation of novel compounds and metabolites. nih.gov | Provides detailed information on molecular structure and connectivity. nih.gov |

Predictive Modeling of Environmental Behavior and Application Performance

Predictive modeling is becoming an increasingly vital tool in the study of isobutylenated phenols, enabling researchers to forecast their environmental fate and optimize their performance in various applications. wm.edu These models leverage statistical methods, machine learning algorithms, and quantitative structure-activity relationships (QSAR) to analyze existing data and predict future outcomes. wm.eduresearchgate.net

In the context of environmental behavior , predictive models can estimate the persistence, bioaccumulation, and toxicity of isobutylenated phenols. researchgate.net For instance, QSAR models can be developed to predict the toxicity of different phenolic compounds based on their molecular structure. researchgate.net Machine learning models, such as random forests, have been successfully used to predict the impact of environmental phenols on biological systems. frontiersin.orgnih.gov These predictive tools are crucial for risk assessment and for designing greener, more benign chemical alternatives. By identifying potential hazards early in the design phase, researchers can prioritize the development of safer and more sustainable compounds. habitablefuture.org

For application performance , predictive models can help in the rational design of isobutylenated phenols with desired properties. redalyc.org By correlating molecular structure with performance characteristics like antioxidant efficacy or thermal stability, these models can guide the synthesis of new compounds with enhanced functionality. thesai.org For example, a model might predict the optimal degree and position of isobutylation on the phenol ring to maximize its effectiveness as a lubricant additive. This data-driven approach accelerates the discovery and development of high-performance materials. wm.edu

The development and validation of these predictive models often follow a structured workflow, from data collection and feature selection to model training and external validation, to ensure their accuracy and reliability. researchgate.netnih.gov

Interdisciplinary Research on Isobutylenated Phenols

The complexity of isobutylenated phenol chemistry necessitates a highly interdisciplinary research approach. pageplace.de Progress in this field is driven by collaborations that bridge chemistry, biology, materials science, environmental science, and computational science. ucsb.edukcl.ac.uk

Chemists are focused on developing novel synthetic routes and catalytic systems. ijsrst.comorganic-chemistry.org Biologists and toxicologists investigate the metabolic pathways and potential health effects of these compounds. nih.govuc.edu Materials scientists explore the use of isobutylenated phenols in advanced materials like high-performance polymers and adhesives. researchgate.netresearchgate.net Environmental scientists study their fate and transport in the environment, developing strategies for mitigation and remediation. proakademia.euresearchgate.net Computational scientists contribute by developing predictive models that guide experimental work and provide deeper insights into molecular behavior. frontiersin.orgresearchgate.net

This interdisciplinary synergy is crucial for addressing the multifaceted challenges and opportunities in isobutylenated phenol research. For example, the development of sustainable, bio-derived isobutylenated phenols requires expertise in biochemistry for feedstock conversion, organic chemistry for synthesis, and materials science for application testing. transparencymarketresearch.comresearchgate.netresearchgate.net Similarly, understanding the environmental impact of these compounds involves a combination of analytical chemistry, environmental toxicology, and computational modeling. mdpi.comresearchgate.netfrontiersin.org Such collaborative efforts are essential for driving innovation and ensuring the responsible development and use of isobutylenated phenols. plos.org

Q & A

How can researchers characterize the molecular structure and purity of phenol, isobutylenated in laboratory settings?

Answer:

To confirm structural integrity and purity, combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify alkylation patterns (e.g., tert-butyl substituents) and assess isobutylene attachment sites .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for aglycone ions common in phenolic derivatives .

- Gas Chromatography (GC) : Pair with flame ionization detection (FID) to quantify impurities, referencing EPA Method 420.2 for phenol derivatives .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., hydroxyl, phosphate esters) using characteristic absorption bands .

What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer:

Critical properties include:

- pKa (~10): Impacts solubility and reactivity in aqueous systems. Use potentiometric titrations to validate computational estimates (e.g., tert-butylphenyl group behavior) .

- Hydrophobicity: Affects partitioning in environmental studies. Measure log P values via shake-flask or HPLC methods .

- Thermal Stability: Assess via thermogravimetric analysis (TGA) to determine degradation thresholds in flame-retardant applications .

Design experiments under inert atmospheres to prevent oxidation during synthesis or handling .

How can researchers resolve contradictions in toxicological data for this compound (e.g., neurotoxic potential vs. absence of observed effects)?

Answer:

Address discrepancies through:

- Systematic Reviews : Follow Cochrane guidelines to evaluate study quality, focusing on dosage, exposure duration, and model systems (e.g., hen neurotoxicity tests vs. rodent assays) .

- In Vitro/In Vivo Correlation : Use acetylcholinesterase inhibition assays and neurotoxic esterase (NTE) activity measurements to validate structural alerts for organophosphates .

- Dose-Response Analysis : Replicate studies using OECD guidelines to identify thresholds for adverse effects, ensuring GLP compliance .

What methodological challenges arise in synthesizing this compound derivatives, and how can they be mitigated?

Answer:

Key challenges include:

- Selective Alkylation : Optimize Friedel-Crafts conditions (e.g., Lewis acid catalysts, temperature) to minimize polyalkylation byproducts .

- Purification : Use column chromatography with silica gel or reverse-phase HPLC to separate isomers (e.g., ortho/para tert-butyl substitution) .

- Stability Monitoring : Track hydrolytic degradation via accelerated aging studies (e.g., pH 7.4 buffers, 40°C) to assess shelf-life .

How should researchers ensure reproducibility in environmental fate studies of this compound?

Answer:

- Standardized Protocols : Adhere to EPA Method 420.2 for water/waste analysis and ISO 10634 for biodegradation testing .

- Data Transparency : Report raw data in appendices with metadata (e.g., instrumentation parameters, calibration curves) to enable replication .

- Interlaboratory Validation : Participate in round-robin trials to harmonize analytical techniques like GC-MS or LC-QTOF for trace quantification .

What advanced methodologies are recommended for studying the environmental persistence and bioaccumulation of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Use suspect screening workflows (e.g., Phenol-Explorer database) to identify transformation products in complex matrices .

- QSAR Modeling : Predict bioaccumulation factors (BCF) using software like EPI Suite, validated with experimental log Kow data .

- Microcosm Studies : Simulate environmental conditions (e.g., soil-water systems) to monitor photodegradation pathways and half-lives .

How can researchers design controlled experiments to evaluate the flame-retardant efficacy of this compound derivatives?

Answer:

- Cone Calorimetry : Measure heat release rate (HRR) and total smoke production under ASTM E1354 standards .

- Thermogravimetric-FTIR (TG-FTIR) : Analyze gaseous decomposition products (e.g., phosphorous oxides) to infer flame inhibition mechanisms .

- Comparative Blends : Test synergistic effects with other retardants (e.g., alumina trihydrate) using DOE (Design of Experiments) principles .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.